4-Acetoxy-4'-bromobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Acetoxy-4'-bromobiphenyl involves multiple steps, starting from basic biphenyl or similar compounds. For instance, 4-bromo-4'-hydroxybiphenyl, a related compound, is synthesized using 4-hydroxybiphenyl through bromination after esterification, showing the importance of protecting functional groups during synthesis. The use of catalysts like ferric chloride in the presence of trifluoroacetic anhydride has been shown to increase yields significantly (Ren Guo-du, 2001).
Molecular Structure Analysis
The molecular structure of related bromobiphenyl compounds has been determined using various analytical techniques, including NMR, IR, elemental analysis, and mass spectrometry. For example, the structure of 4'-Bromobiphenyl-4-carboxylic acid, synthesized from 4-bromodiphenyl, was confirmed through these methods, indicating a comprehensive approach to structural elucidation (Zhu Yan-lon, 2015).
Chemical Reactions and Properties
4-Acetoxy-4'-bromobiphenyl and similar compounds participate in various chemical reactions, including Suzuki cross-coupling, which is pivotal for synthesizing more complex biphenyl derivatives. The reactivity of these compounds towards different reagents and conditions has been explored to synthesize materials with desired properties for specific applications. For instance, the self-assembly and photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111) surfaces illustrate the potential of these compounds in nanotechnology and materials science (Qian Shen et al., 2015).
Physical Properties Analysis
The physical properties of bromobiphenyl derivatives, including their melting points, boiling points, and solubility, are crucial for their application in various fields. The crystallographic analysis reveals detailed information about the molecular arrangements and interactions within the crystal lattice, providing insights into the material's macroscopic properties and stability.
Chemical Properties Analysis
The chemical properties of 4-Acetoxy-4'-bromobiphenyl, such as its reactivity, stability under different conditions, and interaction with other chemical species, are fundamental to its utility in chemical synthesis and material development. Studies on bromophenols and their derivatives, including their inhibitory effects on certain enzymes, highlight the broad range of potential applications and the importance of understanding these compounds' chemical behavior (Çetin Bayrak et al., 2017).
Scientific Research Applications
Synthesis of Liquid Crystal Display Materials 4-Bromo-4'-hydroxybiphenyl, a closely related compound to 4-Acetoxy-4'-bromobiphenyl, is a key intermediate in the synthesis of materials for liquid crystal displays. The study by Ren Guo-du (2001) demonstrates a synthesis method using 4-hydroxybiphenyl, highlighting its importance in material science and electronic displays (Ren Guo-du, 2001).
Catalysis in Chemical Reactions A study conducted by A. Kelkar et al. (1994) explored the vinylation of 4-bromo-4'-hydroxybiphenyl using a homogeneous nickel catalyst. This research sheds light on the potential use of bromobiphenyls in catalytic processes, which can be relevant for various industrial applications (Kelkar et al., 1994).
Decomposition in Environmental Remediation The decomposition of 4-bromobiphenyl in soil, as studied by R. Abramovitch and Huang Bangzhou (1994), could have implications for environmental remediation. Their research shows that 4-bromobiphenyl can be decomposed quickly in soil using microwave energy, which might be applicable in cleaning up environmental contaminants (Abramovitch & Bangzhou, 1994).
Analyzing Metabolic Pathways Research on the metabolism of bromobiphenyls, such as the study by J. Kohli et al. (1978), helps in understanding the metabolic pathways and transformations of such compounds in biological systems. This can provide valuable insights for both environmental and health sciences (Kohli et al., 1978).
Applications in Synthesis of Other Chemicals The synthesis of 4'-Bromobiphenyl-4-carboxylic acid, as researched by Zhu Yan-lon (2015), demonstrates the use of bromobiphenyls as intermediates in the synthesis of other chemical compounds. This research highlights the versatility of bromobiphenyls in chemical synthesis (Zhu Yan-lon, 2015).
Safety And Hazards
properties
IUPAC Name |
[4-(4-bromophenyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10(16)17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSICDSQWAIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294326 | |
Record name | 4-Acetoxy-4'-bromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-4'-bromobiphenyl | |
CAS RN |
84244-98-4 | |
Record name | [1,1′-Biphenyl]-4-ol, 4′-bromo-, 4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84244-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 95827 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084244984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 84244-98-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetoxy-4'-bromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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